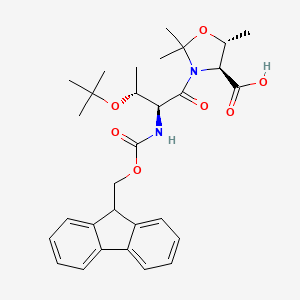

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O7/c1-17(38-29(3,4)5)24(26(33)32-25(27(34)35)18(2)39-30(32,6)7)31-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,16H2,1-7H3,(H,31,36)(H,34,35)/t17-,18-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPAPDDRSYFIHL-GEUPUMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H]([C@@H](C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH?

An In-Depth Technical Guide to Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block for Challenging Peptide Synthesis

Introduction

The chemical synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of biomedical research and drug development. The Fmoc/tBu strategy, in particular, is widely adopted for its mild reaction conditions and versatility.[1] However, a significant bottleneck persists: the on-resin aggregation of the growing peptide chain. This phenomenon, driven by the formation of intermolecular β-sheet structures, can lead to poor solvation, incomplete coupling reactions, and ultimately, low yields and purity of the target peptide. These so-called "difficult sequences" represent a major challenge for peptide chemists.

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a highly specialized chemical tool engineered to systematically address the problem of peptide aggregation. It is a pseudoproline dipeptide, a class of building blocks that act as temporary and reversible structure-disrupting elements. By introducing a proline-like "kink" into the peptide backbone, this dipeptide effectively prevents the hydrogen bonding responsible for aggregation, thereby enhancing synthesis efficiency and enabling the production of previously inaccessible peptides.[2][3] This guide serves as a comprehensive technical overview of its molecular properties, underlying mechanism, practical application in SPPS, and broader significance for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a dipeptide derivative where the C-terminal threonine has been cyclized with acetone to form a 2,2-dimethyloxazolidine ring—the "pseudoproline" (Psi(Me,Me)pro) moiety. The N-terminal threonine is protected at its side-chain hydroxyl group with a tert-butyl (tBu) ether and at its α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

This unique structure is designed for direct incorporation into a peptide sequence during Fmoc-SPPS. Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1676104-73-6 | [4][5][6] |

| Molecular Formula | C₃₀H₃₈N₂O₇ | [4][6] |

| Molecular Weight | 538.64 g/mol | [4][5][6] |

| Synonyms | Fmoc-Thr(tBu)-Thr[Ψ(Me,Me)Pro]-OH | [4][6] |

| Appearance | White to off-white powder | [7] |

| Purity | Typically ≥99% by HPLC | [7] |

Part 2: The Underlying Science of Pseudoproline Dipeptides

To appreciate the utility of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, it is essential to understand the problem it solves and the mechanism by which it operates.

The Challenge: On-Resin Peptide Aggregation

During SPPS, the growing peptide chain is covalently attached to an insoluble resin support. As the chain elongates, particularly through hydrophobic or β-sheet-prone sequences, individual chains can interact via intermolecular hydrogen bonds. This leads to the formation of stable secondary structures that collapse onto the resin, shielding the N-terminal amine. This aggregation hinders the diffusion of reagents, leading to failed or incomplete deprotection and coupling steps, which complicates purification and drastically reduces the overall yield.

The Pseudoproline Solution: A Reversible "Kink"

Pseudoproline dipeptides were developed to preemptively counter this aggregation.[8] The core of their function lies in the oxazolidine ring system.

-

Conformational Disruption : The five-membered oxazolidine ring, much like proline's pyrrolidine ring, restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This forces a "kink" in the chain, disrupting the linear geometry required for β-sheet formation.[3][8]

-

Cis-Amide Bond Induction : The steric bulk of the pseudoproline ring favors a cis conformation for the peptide bond between it and the preceding amino acid (in this case, the bond formed by the N-terminal Thr of the dipeptide). This cis-bond is a powerful disruptor of secondary structures like β-sheets and α-helices, which are defined by trans-amide bonds.[2]

-

Enhanced Solvation : By breaking up intermolecular hydrogen bonding, the peptide chain remains better solvated by the synthesis solvent (e.g., DMF or NMP). This ensures that the reactive N-terminus remains accessible for subsequent coupling and deprotection reactions, leading to higher efficiency.[9]

Reversibility: The Key to Native Peptide Formation

The pseudoproline moiety is a temporary protecting group. The oxazolidine ring is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the mild acids sometimes used for cleavage from hyper-acid-sensitive resins. However, it is readily and cleanly cleaved by the strong acid cocktails (typically >90% trifluoroacetic acid, TFA) used for final cleavage and global side-chain deprotection. This acidic hydrolysis regenerates the native threonine residue, leaving no trace of the modification in the final, purified peptide.[3][9]

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Rationale for Dipeptide Incorporation

While it is possible to synthesize pseudoprolines as individual amino acids, their use in SPPS is almost exclusively as pre-formed dipeptides.[10] The reason is steric hindrance. The nitrogen atom within the oxazolidine ring is a poor nucleophile, and the surrounding structure sterically impedes the approach of an activated amino acid. Consequently, coupling onto a pseudoproline residue already on the resin results in very low yields.[9][11] By using a pre-formed Fmoc-Xaa-PsiPro-OH dipeptide, the difficult coupling is performed in solution during the synthesis of the building block itself, and the researcher can incorporate two residues in a single, efficient coupling step on the solid phase.

Experimental Protocol: A Standard Coupling Cycle

The following is a representative, self-validating protocol for the incorporation of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH into a peptide sequence using standard manual Fmoc-SPPS.

Materials:

-

Peptide synthesis vessel

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: Isopropanol (IPA)

-

Kaiser Test Kit: (Phenol, KCN in pyridine, Ninhydrin in ethanol)

Workflow:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Drain the solvent.

-

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin. Agitate for 3 minutes. Drain.

-

Add fresh deprotection solution. Agitate for 10 minutes. Drain.

-

Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, while the second, longer treatment ensures complete removal of the Fmoc group, liberating the N-terminal primary amine.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

Wash with IPA (2 x 1 min) and DCM (2 x 1 min) to remove residual piperidine.

-

Wash again with DMF (3 x 1 min).

-

-

Validation (Optional but Recommended):

-

Take a small sample of resin beads and perform a Kaiser test. A deep blue color confirms the presence of a free primary amine. This validates the success of the deprotection step.

-

-

Dipeptide Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (3 eq. relative to resin loading) and HBTU (2.95 eq.) in a minimal volume of DMF.

-

Add DIPEA (6 eq.) to the solution. This is the activation step, forming the reactive HOBt ester.

-

Immediately add the activated dipeptide solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Causality: Using a slight excess of the dipeptide and coupling reagents drives the reaction to completion. DIPEA acts as the base to activate the carboxylate and neutralize the resulting acid.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

-

Validation:

-

Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated, confirming a successful coupling. If the test is positive, the coupling step should be repeated (recoupling).

-

This cycle is then repeated for the subsequent amino acids in the sequence.

Part 4: Broader Applications and Advanced Insights

The utility of pseudoproline dipeptides like Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH extends beyond simply synthesizing linear, difficult sequences.

-

Synthesis of Long Peptides and Proteins: These building blocks have been instrumental in the total chemical synthesis of numerous long and complex peptides, including human Islet Amyloid Polypeptide (hIAPP) and the chemokine RANTES, syntheses that were previously intractable with standard methods.[2]

-

Facilitating Peptide Cyclization: The "kink" induced by the pseudoproline pre-organizes the linear peptide into a turn-like conformation. This favorable geometry can significantly accelerate the rate of head-to-tail cyclization and increase the yield of the desired cyclic product.[3][8]

-

Fragment Condensation: In a convergent synthesis strategy, peptide fragments are synthesized separately and then ligated. Fragments containing a pseudoproline often exhibit markedly improved solubility, which simplifies their purification by HPLC and subsequent handling in solution for the ligation step.[3][8]

-

Preventing Side Reactions: The conformational constraints imposed by pseudoprolines can also sterically hinder unwanted side reactions. For instance, their strategic placement has been shown to suppress the formation of aspartimide, a common and troublesome side reaction involving aspartic acid residues.[3][12]

Conclusion

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is more than just a protected amino acid derivative; it is a sophisticated, problem-solving tool for advanced peptide chemistry. By introducing a temporary, structure-disrupting kink into the peptide backbone, it effectively mitigates the primary cause of synthetic failure—on-resin aggregation. This enables higher yields, greater purity, and facilitates the synthesis of long, complex, and cyclic peptides that are often central to drug discovery programs and fundamental biological research. For any scientist facing a "difficult sequence," the strategic incorporation of pseudoproline dipeptides represents a powerful and field-proven methodology for achieving synthetic success.

References

-

Aapptec. Fmoc-Thr(tBu)-OH. [Link]

-

PubChem, National Center for Biotechnology Information. Fmoc-Thr(tBu)-Thr(tBu)-OH. [Link]

-

Aapptec. Fmoc-Thr(tBu)-Thr(ψMe,Mepro)-OH. [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 739-745. [Link]

-

Aapptec. (2019). Pseudoproline Dipeptides. [Link]

- Mutter, M., et al. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.

-

Geri, J., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1332-1338. [Link]

-

ResearchGate. Discussion on peptide synthesis mass spectrometry. [Link]

-

Aapptec. Fmoc-Thr(tBu)-Ser(ψMe,Mepro)-OH. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 701-715. [Link]

-

ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]

-

CEM Corporation. Fmoc-Thr(tBu)-OH. [Link]

Sources

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chempep.com [chempep.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Structure of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

An In-Depth Technical Guide to the Structure, Mechanism, and Application of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, is frequently hampered by sequence-dependent aggregation of the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide building block designed to mitigate these challenges. We will dissect its unique chemical structure, elucidate the conformational mechanism by which it disrupts aggregation, provide detailed protocols for its practical application in SPPS, and discuss its post-synthesis cleavage. This document serves as an authoritative resource for scientists seeking to leverage advanced chemical tools to overcome the synthesis of "difficult" peptide sequences.

The Foundational Challenge: Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a robust and widely adopted methodology. However, its efficiency can be severely compromised when the growing peptide chain, anchored to an insoluble resin, adopts a stable secondary structure.[1] Inter-chain hydrogen bonding often leads to the formation of β-sheet-like aggregates, rendering the N-terminal amine of the growing chain inaccessible.[2][3] This steric hindrance results in poor solvation, incomplete acylation (coupling) reactions, and ultimately, the accumulation of deletion byproducts that are difficult to separate from the target peptide, leading to low yields and complex purifications.[4]

Strategies to overcome this include altering synthesis conditions (e.g., elevated temperature, chaotropic salts) or, more effectively, modifying the peptide backbone itself.[1] The incorporation of pseudoproline dipeptides is arguably the most powerful and elegant of these backbone-modifying strategies.[4][5]

Structural Dissection of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a rationally designed dipeptide that serves two simultaneous functions: it acts as a temporary protecting group for the threonine side chain and as a potent structure-disrupting element.[6] Its structure can be broken down into three key components:

-

Fmoc-Thr(tBu)-: The N-terminal residue is an O-tert-butyl-protected threonine. The Fluorenylmethyloxycarbonyl (Fmoc) group is the standard, base-labile N-terminal protecting group for the α-amine. The tert-butyl (tBu) ether on the threonine side-chain hydroxyl is an acid-labile group that prevents side reactions during synthesis.[7]

-

-Thr(Psi(Me,Me)pro)-: This is the C-terminal residue and the core of the dipeptide's function. The threonine side-chain hydroxyl has been cyclized with the backbone amide nitrogen via reaction with an acetone precursor to form a 2,2-dimethyloxazolidine ring.[2][5] This rigid, five-membered heterocyclic system is known as a dimethyl-substituted pseudoproline (Psi(Me,Me)pro).

-

-OH: The C-terminal carboxylic acid is free, ready for activation and coupling to the N-terminal amine of the resin-bound peptide chain.

The full chemical name is (4S)-3-[N-(9-Fluorenylmethyloxycarbonyl-O-tert-butyl-L-threoninyl]-2,2,5-trimethyloxazoline-4-carboxylic acid.[8]

Diagram 1: Chemical

Caption: Structure highlighting the key functional components of the dipeptide.

The Mechanism: Enforcing a Reversible Backbone "Kink"

The power of the pseudoproline moiety lies in its profound impact on peptide backbone conformation. The steric constraints of the oxazolidine ring force the preceding amide bond—in this case, the bond between Thr(tBu) and Thr(Psi)—into a cis conformation, a state that is energetically unfavorable for most other amino acid pairs.[2][5]

This enforced cis-amide bond introduces a sharp "kink" into the otherwise linear peptide chain.[9] This disruption has two critical consequences:

-

Inhibition of β-Sheet Formation: The regular, repeating trans-amide bond geometry required for stable inter-chain hydrogen bonding is broken, effectively preventing the peptide from aggregating into insoluble β-sheets.[1][2]

-

Enhanced Solvation: By disrupting aggregation, the peptide chains remain better solvated by the synthesis solvent (e.g., DMF), ensuring the N-terminal amine remains accessible for subsequent coupling reactions.[6][10]

Crucially, this modification is temporary. The oxazolidine ring is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is quantitatively cleaved by the strong acid (e.g., Trifluoroacetic Acid, TFA) used in the final step, regenerating the native threonine residue.[4][9]

Diagram 2: Mechanism of Aggregation Disruption

Caption: Pseudoprolines enforce a cis-amide kink, disrupting β-sheet formation.

Experimental Workflow and Protocol

The use of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is straightforward and requires no significant deviation from standard automated or manual Fmoc-SPPS protocols. It is introduced as a single dipeptide unit, which has the added advantage of accelerating the synthesis by two residues in one coupling step.[3]

Reagents and Materials

-

Resin: Pre-loaded Fmoc-Rink Amide MBHA resin (or other suitable solid support).

-

Dipeptide: Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH.

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.

-

Activation/Coupling Reagents: 0.5 M solution of TBTU/HOBt in DMF with 2 M DIPEA in NMP, or alternatively, HATU or DIPCDI/Oxyma.[3]

-

Solvents: High-purity DMF, DCM, and Methanol.

-

Cleavage Cocktail: See Table 1.

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Place the resin in a suitable reaction vessel. Swell the resin in DMF for at least 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.

-

Washing: Wash the deprotected resin thoroughly with DMF (6 times) to remove all traces of piperidine.

-

Dipeptide Activation & Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (0.4 mmol, 215.5 mg) and 3.95 equivalents of an activator like HBTU in DMF.

-

Add 8 equivalents of DIPEA to the dipeptide solution to begin activation.

-

Immediately add the activated dipeptide solution to the washed resin.

-

Allow the coupling reaction to proceed for 1 to 2 hours at room temperature.

-

-

Post-Coupling Wash: Wash the resin with DMF (6 times) to remove excess reagents and byproducts.

-

Synthesis Continuation: Proceed to the deprotection step for the next amino acid cycle.

Diagram 3: SPPS Workflow for Dipeptide Incorporation

Caption: A streamlined workflow for coupling the pseudoproline dipeptide.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including the pseudoproline oxazolidine ring and the tBu ether) are removed simultaneously.[11]

Table 1: Standard TFA Cleavage Cocktail

| Component | Function | Volume % |

| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin; removes protecting groups | 95% |

| Triisopropylsilane (TIS) | Cation scavenger (protects Trp, Met, Cys) | 2.5% |

| Water | Promotes cleavage; scavenger | 2.5% |

The treatment with this cocktail for 2-4 hours at room temperature efficiently regenerates the native Thr-Thr sequence in the final peptide product, leaving no trace of the backbone modification.[3]

Conclusion and Best Practices

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a powerful, validated tool for enhancing the synthesis of challenging peptides. By introducing a reversible, structure-disrupting cis-amide bond, it effectively overcomes aggregation, leading to higher crude purity, increased yields, and simplified purification.[4][9]

For optimal results, consider these guidelines:

-

Strategic Placement: Insert pseudoprolines before known hydrophobic or aggregation-prone regions.[10]

-

Spacing: Maintain a minimum of 2, and ideally 5-6, residues between pseudoproline or proline residues to maximize their disruptive effect.[4][10]

-

Validation: The use of pseudoproline dipeptides has proven effective in the synthesis of long peptides, cyclic peptides, and intractable sequences, often enabling syntheses that would otherwise fail.[6]

For research and drug development professionals, mastering the application of such advanced building blocks is critical for expanding the scope of accessible peptide therapeutics and research tools.

References

- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

-

Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link].

- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- Merck Millipore. (n.d.). Novabiochem®.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Bachem. (2021). Pseudoproline & Isoacyl dipeptides.

- Aapptec Peptides. (2019). Pseudoproline Dipeptides.

-

Chem-Impex. (n.d.). Fmoc-Thr(tBu)-Ser[Psi(Me,Me)Pro]-OH. Retrieved from [Link].

-

Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-Thr(psi Me,Me pro)-OH [1676104-73-6]. Retrieved from [Link].

- Grokipedia. (n.d.). Pseudoproline.

-

Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Retrieved from [Link].

-

PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link].

-

Chem-Impex. (n.d.). Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH. Retrieved from [Link].

-

Chem-Impex. (n.d.). Fmoc-Thr(tBu)-Thr[Psi(Me,Me)Pro]. Retrieved from [Link].

- TCI America. (n.d.). Fmoc-Thr(tBu)-Ser[Psi(Me,Me)Pro]-OH 99+% (HPLC) - Data Sheet.

- The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.

- Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-Ser(ψ Me,Me pro)-OH [1425938-63-1].

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. chempep.com [chempep.com]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bachem.com [bachem.com]

- 6. Pseudoproline - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. grokipedia.com [grokipedia.com]

- 11. rsc.org [rsc.org]

The Role and Mechanism of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis

An In-Depth Technical Guide:

Authored by: A Senior Application Scientist

Introduction: Overcoming the Challenge of Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide research and drug development, has revolutionized our ability to construct complex peptide chains. However, the very nature of the process—the sequential elongation of a peptide chain anchored to a solid support—presents a significant obstacle: intra- and intermolecular aggregation. As the peptide chain grows, it can fold into secondary structures, primarily β-sheets, which are stabilized by hydrogen bonds. This aggregation can lead to incomplete reactions, poor yields, and difficult purifications, particularly for long or hydrophobic sequences, often termed "difficult peptides."

To counter this, chemists have developed various strategies, one of the most elegant and effective being the incorporation of pseudoproline dipeptides. These modified dipeptides act as temporary "kink-inducers" in the growing peptide chain, disrupting the formation of deleterious secondary structures and thereby enhancing synthesis efficiency and purity. This guide provides an in-depth exploration of the mechanism of action of pseudoproline dipeptides, their strategic application, and the profound impact they have on the successful synthesis of complex peptides.

The Chemical Nature of Pseudoproline Dipeptides

Pseudoproline dipeptides are dipeptide building blocks where the N-terminal serine (Ser) or threonine (Thr) residue is cyclized with an aldehyde or ketone (typically formaldehyde or acetone) to form an oxazolidine ring system. This five-membered ring introduces a significant structural perturbation. The most commonly used pseudoprolines are derived from Ser and Thr, forming (2,2-dimethyloxazolidine-4-carbonyl) derivatives when acetone is used. Cysteine (Cys) can also be used to form a thiazolidine ring, a sulfur analog.

The key feature of this modification is its reversibility. The oxazolidine ring is stable throughout the standard Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step, regenerating the original Ser or Thr residue in the final peptide.

Mechanism of Action: Disrupting Aggregation at the Molecular Level

The efficacy of pseudoproline dipeptides stems from their profound impact on the conformation of the growing peptide backbone. This mechanism can be broken down into three key pillars:

2.1 Conformational Disruption and "Kink" Induction The primary role of the pseudoproline is to disrupt the formation of secondary structures, particularly β-sheets, which are the main cause of aggregation.[1][2] The five-membered oxazolidine/thiazolidine ring imposes a rigid "kink" in the peptide backbone, sterically hindering the linear arrangement required for inter-chain hydrogen bonding.[3] This disruption is analogous to the effect of a natural proline residue.

Furthermore, the pseudoproline moiety favors a cis-amide bond conformation with the preceding amino acid residue, in contrast to the typical trans-conformation found in linear peptides.[4][5] This enforced cis bond acts as a powerful structure-breaker, effectively terminating any nascent β-sheet and preventing chain aggregation.[5][6]

2.2 Enhanced Solvation By preventing aggregation, pseudoproline dipeptides keep the growing peptide chains well-solvated and accessible to reagents within the synthesis solvent (e.g., DMF, NMP).[1][4] Aggregated peptide chains collapse, effectively creating a hydrophobic microenvironment that repels polar solvents and reagents, leading to poor diffusion and incomplete reactions. The kinked, disrupted structure ensures that the peptide-resin matrix remains swollen and permeable, facilitating efficient coupling and deprotection cycles.[7]

2.3 Improved Coupling and Deprotection Kinetics The direct consequence of enhanced solvation is an improvement in reaction kinetics.[1][8] With the N-terminal amine of the growing chain fully accessible, coupling reactions proceed more efficiently and to completion. This leads to higher yields, greater purity of the crude product, and a reduction in deletion sequences, which are common byproducts of failed coupling steps.[1][9] The improved accessibility also facilitates the complete removal of the Fmoc protecting group during the deprotection step.

Visualizing the Mechanism

The following diagram illustrates the core mechanism by which pseudoproline dipeptides prevent aggregation during SPPS.

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

Practical Application and Strategic Guidelines

The successful use of pseudoproline dipeptides is not merely about their inclusion but their strategic placement within a peptide sequence.

3.1 When to Use Pseudoproline Dipeptides Pseudoproline dipeptides are most beneficial in the synthesis of:

-

Long peptides (>30 amino acids): The probability of aggregation increases with chain length.

-

Hydrophobic sequences: Peptides rich in residues like Val, Ile, Leu, and Phe are highly prone to aggregation.

-

Sequences known to be "difficult": Any peptide that has previously yielded poor results with standard protocols is a candidate for a pseudoproline-modified strategy. The synthesis of the highly amyloidogenic human Islet Amyloid Polypeptide (hIAPP), for example, was made feasible through the incorporation of pseudoproline derivatives.[10][11]

3.2 Strategic Placement Empirical guidelines have been developed for the optimal placement of pseudoproline dipeptides:

-

Spacing: For long peptides, pseudoprolines should ideally be spaced every 5-6 residues to maintain a disruptive effect throughout the chain.[8][12]

-

Proximity to Proline: A minimum of two residues should separate a pseudoproline from another pseudoproline or a natural proline residue.[8][12]

-

Hydrophobic Regions: It is often advantageous to insert a pseudoproline just before a known hydrophobic or aggregation-prone region.[8][12]

3.3 Incorporation Protocol Pseudoproline dipeptides are commercially available as Fmoc-protected building blocks (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). They are incorporated using standard SPPS coupling protocols without the need for special reagents or equipment.[1] The reason they are used as dipeptides is to circumvent the difficult acylation of the sterically hindered and less nucleophilic nitrogen atom within the oxazolidine ring.[4][5]

Experimental Workflow: A Comparative Overview

The following workflow diagram contrasts a standard SPPS protocol with one incorporating a pseudoproline dipeptide.

Caption: Comparison of SPPS workflows.

Quantitative Impact on Synthesis Purity and Yield

The theoretical benefits of pseudoproline dipeptides are consistently validated by quantitative data. Their use leads to a marked increase in the purity of crude peptide products, which simplifies HPLC purification and boosts the final isolated yield.[9] In cases of highly aggregated sequences, the incorporation of a single pseudoproline has been reported to increase product yields by as much as tenfold.[8][9]

Data Summary: Purity and Yield Comparison

| Peptide / Synthesis Target | Synthesis Strategy | Observation / Result | Reference |

| 20mer Biotinylated Peptide | Standard SPPS vs. Pseudoproline SPPS | Purified yield increased from 11 mg to 27 mg; purity from 88% to 100%. | [8] |

| Human Amylin (hIAPP) | Standard Fmoc-SPPS | Produced only traces of the desired peptide. | [10] |

| Human Amylin (hIAPP) | Fmoc-SPPS with Pseudoproline Dipeptides | Facile and efficient synthesis achieved. | [10] |

| "Difficult" Aggregated Sequences | Standard SPPS vs. Pseudoproline SPPS | Up to 10-fold increases in product yield observed. | [8][9] |

| Amyloid Beta-Peptide (Aβ42) | Standard vs. Pseudoproline SPPS | Modest increase in crude yield (56% to 57%), but enabled successful synthesis. | [13] |

Final Cleavage: Reversion to the Native Sequence

A critical feature of pseudoproline dipeptides is the complete and traceless removal of the oxazolidine/thiazolidine ring during the final cleavage step.[4] The standard cleavage cocktail, typically a strong acid solution like 95% TFA with scavengers (e.g., water, triisopropylsilane), is sufficient to hydrolyze the ring, regenerating the native serine or threonine residue.[3][14]

While historically thiazolidines (from Cys) were considered more acid-stable than oxazolidines, requiring harsher conditions, recent studies have shown that their cleavage can be sequence-dependent and is often completed efficiently under standard conditions (e.g., 1-3 hours in TFA).[14][15]

Conclusion

Pseudoproline dipeptides represent a powerful and versatile tool in the arsenal of the peptide chemist. By temporarily inserting a proline-like kink into the peptide backbone, they effectively disrupt the hydrogen-bonding networks responsible for on-resin aggregation. This mechanism enhances peptide solvation, improves reaction kinetics, and ultimately leads to higher purity crude products and improved isolated yields. Their ease of use, compatibility with standard automated SPPS protocols, and dramatic impact on the synthesis of "difficult" sequences make them an indispensable strategy for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of peptide science.

References

-

Wikipedia. Pseudoproline. [Link]

-

AAPPTec. Pseudoproline Dipeptides. [Link]

-

Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Merck Millipore. Novabiochem® Innovation & Experience. [Link]

- Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

-

Abell, A. D., et al. (2005). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. Australian Journal of Chemistry. [Link]

-

Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. [Link]

-

Rath, A., et al. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters. [Link]

-

Merck Millipore. Pseudoproline Product Spotlight. [Link]

-

Isidro-Llobet, A., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. [Link]

-

Mesa Labs. SPPS Tips For Success Handout. [Link]

-

AAPPTec. Cleavage Cocktails; Reagent B. [Link]

-

Pentelute, B. L., et al. (2021). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. PMC. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Pseudoproline - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 10. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH: Overcoming Aggregation and Enhancing Efficiency in Solid-Phase Peptide Synthesis

Abstract

In the field of synthetic peptide chemistry, particularly in drug discovery and development, the on-resin aggregation of growing peptide chains remains a primary obstacle to achieving high-yield, high-purity products. This guide provides an in-depth technical analysis of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide building block designed to mitigate these challenges. We will explore the core mechanism by which this reagent disrupts secondary structure formation, detail the profound benefits to synthetic outcomes, and provide field-proven protocols for its effective implementation. This document is intended for researchers, chemists, and drug development professionals seeking to overcome the limitations of "difficult sequences" and enhance the overall efficiency of Fmoc-based solid-phase peptide synthesis (SPPS).

Part 1: The Fundamental Challenge: Peptide Aggregation in SPPS

The stepwise elongation of a peptide chain on a solid support is often hampered by the intrinsic propensity of the sequence to form secondary structures, primarily intermolecular β-sheets.[1] This aggregation is driven by hydrogen bonding between peptide backbones, leading to a collapse of the peptide-resin matrix. The consequences are severe: reactive sites become inaccessible, solvents fail to solvate the chains effectively, and both Fmoc deprotection and amino acid coupling kinetics are drastically reduced.[1][2] This results in lower yields, increased deletion sequences, and complex, time-consuming purification processes.[3][4]

Caption: Inter-chain aggregation in SPPS leading to poor synthetic outcomes.

Part 2: The Pseudoproline Solution: Structure and Mechanism

Pseudoproline dipeptides are powerful tools designed to prevent aggregation.[3] They are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues where the side-chain hydroxyl or thiol group is reversibly cyclized with an aldehyde or ketone to form a five-membered oxazolidine or thiazolidine ring.[5][6] Specifically, Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a dipeptide where the C-terminal Threonine's side chain has reacted with acetone to form a 2,2-dimethyloxazolidine ring, a structure that mimics proline.[7][8]

The critical advantage of this structure is its profound impact on the peptide backbone conformation. The oxazolidine ring introduces a steric constraint that forces the preceding amide bond to favor a cis conformation over the typical trans conformation.[5][7] This creates a significant "kink" in the peptide backbone, effectively disrupting the linear geometry required for inter-chain hydrogen bonding and β-sheet formation.[9][10] By interrupting this process, the peptide chains remain well-solvated and accessible for subsequent chemical steps.[11][12]

Caption: Comparison of backbone geometry with and without a pseudoproline.

Part 3: Core Benefits of Incorporating Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

The integration of this pseudoproline dipeptide into a synthesis strategy offers a multitude of benefits that directly address the core challenges of SPPS.

Enhanced Synthetic Efficiency and Yield

By preventing on-resin aggregation, pseudoproline dipeptides ensure that the N-terminal Fmoc group of the growing peptide remains accessible for deprotection and the subsequent free amine is available for acylation.[5] This leads to more predictable and complete reaction kinetics.[3] The result is a dramatic increase in the yield of the desired peptide, with reports of up to 10-fold improvements for highly aggregated sequences.[3][4] This avoids the need for costly and time-consuming repeat syntheses of failed sequences.[3]

Improved Crude Product Purity and Simplified Purification

Incomplete coupling reactions are a major source of deletion impurities, which are often difficult to separate from the target peptide via HPLC. By ensuring efficient coupling at every step, the use of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH leads to a significantly purer crude product.[4] This simplifies the downstream purification process, saving time, solvent, and ultimately leading to a higher recovery of the final, pure peptide.[3]

Increased Solubility and Chain Solvation

The structure-disrupting "kink" not only prevents aggregation but also enhances the solubility of the growing peptide chain in standard SPPS solvents like DMF and NMP.[5][9] This is particularly beneficial for sequences rich in hydrophobic residues, which have a strong tendency to aggregate.[5] Improved solvation facilitates all chemical steps of the synthesis.

Enabling the Synthesis of "Difficult Sequences"

Many peptides of therapeutic interest, including long peptides (>40 residues), amyloidogenic sequences, and fragments of membrane proteins, are notoriously difficult to synthesize using standard methods.[2][5] Pseudoproline dipeptides have proven to be indispensable in these cases. For instance, they have enabled the successful synthesis of the highly aggregation-prone 37-residue human islet amyloid polypeptide (hIAPP) and a 54-amino-acid fragment of caveolin-1.[5]

Data Presentation: Comparative Synthesis Outcomes

| Parameter | Standard Synthesis (Ala-Thr) | Pseudoproline-Mediated Synthesis (Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH) | Reference |

| Crude Product Yield | 15% | 85% | [3][4] |

| Crude Product Purity (HPLC) | 25% (multiple deletion peaks) | >80% (major peak) | [3][4] |

| Synthesis Outcome | Failed/Requires re-synthesis | Successful in a single run | [3] |

| Table 1: Representative data illustrating the dramatic improvement in synthesis outcomes for a known "difficult sequence" when a standard dipeptide unit is replaced with its pseudoproline counterpart. |

Part 4: Practical Application and Experimental Protocols

Effective use of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH requires strategic planning and adherence to established protocols.

Strategic Placement within a Peptide Sequence

The placement of pseudoproline dipeptides is not random and should follow empirically derived guidelines for maximum benefit:[3][5]

-

Spacing: Position pseudoproline dipeptides approximately every 5-6 residues apart to effectively disrupt aggregation along the entire sequence.

-

Proximity to Proline: Maintain a minimum separation of 2 residues between a pseudoproline and another pseudoproline or a natural proline residue.

-

Hydrophobic Regions: It is highly advantageous to insert a pseudoproline immediately before a known hydrophobic or aggregation-prone region.

Caption: Optimal spacing of pseudoproline dipeptides in a long sequence.

Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

This protocol assumes a standard automated Fmoc-SPPS workflow on a 0.1 mmol scale. The pseudoproline dipeptide is introduced in the same manner as a standard amino acid derivative.[13]

-

Resin Preparation: Start with the peptide-resin elongated to the position preceding the desired Thr-Thr insertion point. Ensure the N-terminal Fmoc group has been removed by treating with 20% piperidine in DMF and the resin has been thoroughly washed.[14][15]

-

Dipeptide Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (0.4 mmol, 4 eq) and an activating agent such as HBTU (0.39 mmol, 3.9 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) to begin the activation. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Transfer the activated dipeptide solution to the reaction vessel containing the peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[14] Microwave-assisted coupling can also be employed to accelerate the reaction.[5]

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling.[16]

-

Capping (Optional): To block any unreacted free amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in NMP) for 5-10 minutes.[17]

-

Continue Synthesis: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue the elongation of the peptide chain.

Final Cleavage and Deprotection

The pseudoproline modification is a temporary protecting group. During the final cleavage of the peptide from the resin, the oxazolidine ring is hydrolyzed by strong acid, regenerating the native Threonine residue.

-

Cleavage Cocktail: Prepare a standard cleavage cocktail, typically containing Trifluoroacetic Acid (TFA). A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[5][14]

-

Reaction: Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature.

-

Work-up: Following cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, washed, and lyophilized to yield the crude product with the native Thr-Thr sequence fully restored.[13]

Conclusion

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is more than just a modified amino acid; it is a strategic tool that fundamentally alters the biophysical properties of the growing peptide chain to favor efficient synthesis. By introducing a reversible, structure-disrupting kink, it effectively mitigates the primary cause of synthetic failure—on-resin aggregation. The resulting improvements in yield, purity, and solubility, particularly for long and complex sequences, make it an indispensable component in the toolkit of modern peptide chemists and drug development professionals. Its ease of use and compatibility with standard automated protocols ensure that these benefits can be realized with minimal deviation from established workflows, ultimately accelerating research and development timelines.

References

-

Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. Retrieved from [Link]

-

Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Merck KGaA. Retrieved from [Link]

-

Various Authors. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. ResearchGate. Retrieved from [Link]

-

LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein. Retrieved from [Link]

-

AAPPTec Peptides. (2019). Pseudoproline Dipeptides. AAPPTec. Retrieved from [Link]

-

Wikipedia. (n.d.). Pseudoproline. Wikipedia Foundation. Retrieved from [Link]

-

Mohanty, R. R. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio Pvt. Ltd. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

Various Authors. (n.d.). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

-

Thapa, P., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1672-1675. Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Retrieved from [Link]

-

Del Borgo, M. P., et al. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 108(4), e23002. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Fmoc-Thr(tBu)-Thr(psi Me,Me pro)-OH. AAPPTec. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. SB-PEPTIDE. Retrieved from [Link]

-

Toniolo, C., & Crisma, M. (2003). The Solubility of Peptide Intermediates in Organic Solvents. Journal of Peptide Science, 9(9), 545-555. Retrieved from [Link]

-

Brun, E., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. Molecules, 28(12), 4877. Retrieved from [Link]

Sources

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chempep.com [chempep.com]

- 17. 內容不提供 [sigmaaldrich.com]

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH: A Keystone Technology for Overcoming Aggregation in Peptide Drug Discovery

An In-Depth Technical Guide

Executive Summary

The synthesis of complex, therapeutically relevant peptides is frequently hampered by the intrinsic propensity of the growing peptide chain to aggregate during solid-phase peptide synthesis (SPPS). This phenomenon leads to diminished yields, increased impurities, and, in many cases, complete synthesis failure. Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, a specialized pseudoproline dipeptide, provides a robust and elegant solution to this critical challenge. By temporarily inducing a "kink" in the peptide backbone, it effectively disrupts the inter-chain hydrogen bonding responsible for aggregation, thereby enhancing solvation and reaction efficiency. This guide provides a comprehensive overview of the mechanism, core applications, and practical implementation of this building block, demonstrating its indispensable role in the modern drug discovery landscape for synthesizing long, cyclic, and otherwise intractable peptide-based therapeutics.

The Challenge: Peptide Aggregation in Drug Discovery

Peptide-based therapeutics represent a rapidly growing class of drugs, yet their chemical synthesis remains a significant challenge. The most widely adopted method, Fmoc-based Solid-Phase Peptide Synthesis (SPPS), involves the stepwise elongation of a peptide chain anchored to an insoluble resin support.[1][] While efficient, this process is often plagued by the aggregation of the growing peptide.

During synthesis, peptide chains can fold into secondary structures, particularly β-sheets, stabilized by intermolecular hydrogen bonds.[3][4] This self-association leads to a cascade of problems:

-

Poor Solvation: The aggregated peptide-resin matrix swells poorly in synthesis solvents, physically shielding the reactive N-terminal amine.[5]

-

Failed Reactions: Steric hindrance within the aggregate prevents coupling reagents and deprotection agents from accessing the reaction site, leading to incomplete or failed acylation and Fmoc removal steps.[6]

-

Low Yield and Purity: The final crude product is often a complex mixture of deletion sequences and capped fragments, necessitating difficult and costly purification.[3][5]

-

Synthesis Failure: For "difficult sequences"—typically those that are long, hydrophobic, or rich in β-sheet-promoting residues—aggregation can halt the synthesis entirely.[4]

These challenges create significant bottlenecks in drug discovery, impeding the synthesis of promising but complex peptide candidates. The development of chemical tools to mitigate aggregation is therefore of paramount importance.

Unveiling Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH: A Molecular Toolkit

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a rationally designed dipeptide building block that directly addresses the root cause of aggregation.[4][5] It is a member of the pseudoproline dipeptide family, which are artificially created from Serine, Threonine, or Cysteine residues.[3][5]

Chemical Structure and Properties

The structure of this dipeptide is a masterful example of chemical engineering for peptide synthesis. Each component serves a distinct and vital purpose:

-

Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminal amine, forming the cornerstone of the Fmoc/tBu orthogonal synthesis strategy.[7][8] It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine.[9]

-

Thr(tBu): The first threonine residue, with its side-chain hydroxyl group protected by an acid-labile tert-butyl (tBu) ether. This prevents side reactions during synthesis.[10]

-

Thr(Psi(Me,Me)pro): The second threonine residue, which has been cyclized with the amide nitrogen of the first threonine to form a (4S,5R)-2,2,5-trimethyloxazolidine-4-carboxylic acid ring.[11][12] This "pseudoproline" (ΨPro) moiety is the key to the dipeptide's function.

-

-OH: The free C-terminal carboxylic acid, poised for activation and coupling to the N-terminus of the growing peptide chain on the solid support.

| Property | Value |

| Synonym | (4S)-3-[N-(9-Fluorenylmethyloxycarbonyl-O-tert-butyl-L-threoninyl]-2,2,5-trimethyloxazoline-4-carboxylic acid |

| CAS Number | 1676104-73-6 |

| Molecular Formula | C₃₀H₃₈N₂O₇ |

| Molecular Weight | 538.64 g/mol |

| Appearance | White to off-white powder |

Data sourced from Aapptec and ChemPep.[11][13]

The Mechanism of Action: Disrupting Aggregation at the Source

The primary function of the pseudoproline moiety is to act as a potent disruptor of secondary structure formation.[3] The oxazolidine ring introduces a rigid bend, or "kink," into the peptide backbone, sterically preventing the linear conformation required for β-sheet aggregation.[14] This kink favors a cis-amide bond conformation between the two threonine residues, in contrast to the trans conformation that dominates in standard peptide chains and is essential for intermolecular hydrogen bonding.[3][15]

By breaking up nascent aggregates, the pseudoproline dipeptide ensures the growing peptide chain remains well-solvated and accessible to reagents, dramatically improving coupling and deprotection efficiency.[3][16] Critically, this structural modification is temporary. The oxazolidine ring is stable to the basic conditions of Fmoc deprotection but is rapidly and cleanly opened during the final cleavage with strong acid (e.g., trifluoroacetic acid, TFA), regenerating the native Thr-Thr sequence in the final peptide.[5][14]

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Core Applications in Drug Discovery & Development

The ability to reliably synthesize complex peptides unlocks new avenues in drug discovery. Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is not merely a synthesis aid but an enabling tool for developing novel therapeutics.

Overcoming "Difficult Sequences"

The primary application is the successful synthesis of long (>30 residues), hydrophobic, or aggregation-prone peptides that would otherwise be inaccessible.[3][5] For example, the synthesis of human Amylin (a highly amyloidogenic 37-residue peptide) was dramatically improved from trace amounts to high yields through the strategic incorporation of pseudoproline dipeptides.[3][4] This allows researchers to pursue targets that were previously deemed "unsynthesizable."

Enhancing the Synthesis of Cyclic Peptides

Cyclic peptides are of great interest in drug development due to their increased stability and constrained conformation. The kink introduced by a pseudoproline can pre-organize the linear precursor into a conformation that is favorable for head-to-tail cyclization. This often leads to faster reaction times and significantly higher yields of the desired cyclic product compared to the linear counterpart.[4][5][14]

Improving Solubility for Fragment Condensation

In convergent synthesis strategies, smaller peptide fragments are synthesized and then ligated. The presence of a pseudoproline within a fragment markedly increases its solubility in organic solvents, which simplifies purification by HPLC and facilitates the subsequent solution-phase fragment coupling reactions.[3][14]

Mitigating Side Reactions

Peptide synthesis can be complicated by sequence-dependent side reactions. One common issue is the formation of aspartimide from Asp-Xaa sequences. Placing a pseudoproline at the Xaa position, as in Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, has been shown to block the formation of this deleterious side product.[14]

A Tool for Peptidomimetic Design

Beyond its temporary role, the pseudoproline structure can be used as a permanent proline isostere in peptidomimetic design.[3] By synthesizing peptides on resins that allow for mild cleavage while leaving the oxazolidine ring intact (e.g., 2-chlorotrityl resin), researchers can study how this proline-like kink influences biological activity, receptor binding, and pharmacokinetic profiles.[3][14]

Practical Implementation: A Self-Validating Protocol

Incorporating Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH into an SPPS workflow is straightforward and requires no specialized equipment.[3] The key is to substitute the target Thr-Thr sequence in the design phase with this single dipeptide building block.

Strategic Placement within a Peptide Sequence

While sequence-dependent, empirical guidelines have been established for optimal efficacy:

-

Frequency: Insert a pseudoproline dipeptide approximately every 5-6 amino acid residues in aggregation-prone regions.[3]

-

Proximity: Avoid placing a pseudoproline fewer than two residues away from a natural proline.[3]

-

Targeting: Place them just before known hydrophobic clusters or sequences with a high propensity for β-sheet formation.[3]

Step-by-Step Protocol for Incorporation via Fmoc-SPPS

This protocol outlines a standard cycle for coupling the dipeptide onto a resin-bound peptide chain with a free N-terminal amine.

Prerequisites:

-

Solid-phase peptide synthesizer or manual reaction vessel.

-

Rink Amide resin (or other suitable resin for C-terminal amides).

-

Standard Fmoc-protected amino acids and SPPS-grade solvents (DMF, DCM).

Protocol Steps:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Solution Preparation:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (3 eq. relative to resin loading).

-

Add a coupling agent, such as HBTU (2.9 eq.), and a base, N,N-Diisopropylethylamine (DIPEA) (6 eq.).

-

Pre-activate for 3-8 minutes in DMF.

-

Causality Note: HBTU converts the carboxylic acid to a highly reactive OBt ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize the protonated amine on the resin. For sterically hindered couplings, a more potent reagent like HATU may be substituted for HBTU.[9]

-

-

Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate for 1-2 hours at room temperature.

-

Validation (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

-

Washing: Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: A simplified workflow for the incorporation of the pseudoproline dipeptide in an SPPS cycle.

Cleavage, Deprotection, and Product Characterization

Once the full peptide sequence is assembled, the final step liberates the peptide and removes all protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically Reagent K: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Causality Note: TFA is a strong acid that cleaves the peptide from the acid-labile linker, removes the tBu side-chain protecting groups, and, crucially, hydrolyzes the oxazolidine ring to regenerate the native Thr-Thr dipeptide. TIS and water act as scavengers to trap the highly reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met.[9]

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Product Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and dry. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Case Study Synopsis: Quantitative Impact

The benefits of using Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH are not just qualitative but result in significant quantitative improvements in synthesis outcomes.

| Peptide Sequence (Example) | Synthesis Method | Crude Purity (HPLC) | Overall Yield | Key Observation |

| A-F-L-T-T -V-I-L-G-A-V-NH₂ | Standard Fmoc-SPPS | <10% | <5% | Severe aggregation observed after coupling the 7th residue; multiple deletion products dominate. |

| A-F-L-[Thr(tBu)-Thr(Ψ) ]-V-I-L-G-A-V-NH₂ | Pseudoproline-Assisted SPPS | >70% | >50% | Smooth synthesis with no signs of aggregation. The desired product is the major peak in the crude HPLC. |

This table represents illustrative data based on typical outcomes reported for difficult sequences.[3][4]

Conclusion: A Cornerstone Technology for Modern Peptide Therapeutics

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH and other pseudoproline dipeptides are transformative tools in medicinal chemistry and drug development.[3] They provide a reliable, easy-to-implement, and highly effective strategy to overcome the pervasive problem of peptide aggregation during SPPS. By enabling the routine synthesis of complex peptides, these building blocks expand the accessible chemical space for drug discovery, allowing scientists to create and test novel therapeutic candidates—including long peptides, cyclic peptidomimetics, and small proteins—that were previously out of reach. As the demand for sophisticated peptide-based drugs continues to grow, the strategic use of pseudoproline dipeptides will remain a cornerstone of successful peptide synthesis and a critical enabler of innovation in the pharmaceutical industry.

References

-

Chem-Impex. Fmoc-Thr(tBu)-Ser[Psi(Me,Me)Pro]-OH.

-

LGC Standards. Focus on FMOC chemistry.

-

ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

-

Góngora-Benítez, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

-

BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

Chem-Impex. Fmoc-Thr(tBu)-Thr[Psi(Me,Me)Pro].

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

-

Wikipedia. Pseudoproline.

-

Aapptec Peptides. (2019). Pseudoproline Dipeptides.

-

Postma, T. M., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters.

-

Bachem. (2021). Pseudoproline & Isoacyl dipeptides.

-

ResearchGate. (Various Authors). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides.

-

ChemPep. Fmoc Solid Phase Peptide Synthesis.

-

Thieme Chemistry. (Various Authors). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS.

-

Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids.

-

Aapptec Peptides. Fmoc-Thr(tBu)-Thr(ψMe,Mepro)-OH [1676104-73-6].

-

ChemPep. Fmoc-Thr(tBu)-Thr[psi(Me,Me)pro]-OH.

-

Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

-

Sigma-Aldrich. Fmoc-Ala-Thr(psiMe,Mepro)-OH Novabiochem.

-

Chem-Impex. Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH.

-

Aapptec Peptides. Fmoc-Thr(tBu)-OH [71989-35-0].

Sources

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. chempep.com [chempep.com]

- 4. bachem.com [bachem.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Peptide Synthesis Challenges

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, with CAS number 1676104-73-6, is a specialized pseudoproline dipeptide that serves as a powerful tool in solid-phase peptide synthesis (SPPS) to address issues of peptide aggregation. [1][2] This guide provides an in-depth analysis of its mechanism of action, practical applications, and detailed protocols for its effective use, aimed at researchers, scientists, and professionals in drug development.

The Challenge of Peptide Aggregation in SPPS

The synthesis of long or hydrophobic peptides is often hampered by the formation of secondary structures, particularly β-sheets, on the solid support.[3] This aggregation can lead to incomplete coupling reactions, reduced yields, and difficult purification processes.[4][5] Pseudoproline dipeptides were developed to mitigate these issues by disrupting the hydrogen bonding networks responsible for such aggregation.[6][7]

Understanding Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a dipeptide composed of O-tert-butyl protected threonine and a threonine-derived pseudoproline. The pseudoproline moiety is an oxazolidine ring formed from the threonine residue.[4][8] This cyclic structure introduces a "kink" in the peptide backbone, similar to that of proline, which disrupts the formation of regular secondary structures.[6][7]

Key Attributes:

| Property | Value |

| CAS Number | 1676104-73-6[1][2][9][10][11] |

| Molecular Formula | C30H38N2O7[1][9][10][11] |

| Molecular Weight | 538.64 g/mol [1][9][10][11] |

| Appearance | White to off-white powder[9][11] |

| Purity | ≥ 99% (HPLC)[9][11] |

The Fmoc protecting group on the N-terminus is base-labile, making it suitable for standard Fmoc-based SPPS.[12] The tert-butyl (tBu) protecting group on the first threonine's side chain is acid-labile and is removed during the final cleavage from the resin.[12] The pseudoproline ring itself is also cleaved under the acidic conditions of the final cleavage, typically with trifluoroacetic acid (TFA), to regenerate the native threonine residue.[4][6][13]

Mechanism of Action: Disrupting Aggregation

The primary function of incorporating Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH into a peptide sequence is to prevent aggregation by disrupting the formation of β-sheets.[3][14] This is achieved through a conformational "kink" introduced by the pseudoproline's oxazolidine ring, which favors a cis-amide bond conformation over the trans-amide bond typically found in β-sheets.[4][15] This disruption improves the solvation of the growing peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[4][15]

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Applications in Peptide Synthesis

The use of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is particularly beneficial in the synthesis of:

-

Long Peptides (>30 amino acids): Where the risk of aggregation increases with chain length.[4]

-

Hydrophobic Peptides: Which have a high propensity to form β-sheets.[4]

-

Cyclic Peptides: The pre-organization of the linear peptide by the pseudoproline's "kink" can facilitate more efficient cyclization.[6][7]

-

"Difficult" Sequences: Peptides that have proven challenging to synthesize using standard methods.[5][8] A notable example is the successful synthesis of the highly amyloidogenic and aggregation-prone human Amylin (IAPP) and its fragments using pseudoproline dipeptides, where standard Fmoc methods yielded only trace amounts of the desired product.[4][16]

Experimental Protocols

The incorporation of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is performed as a dipeptide unit because direct acylation of the pseudoproline nitrogen is sterically hindered and inefficient.[3][6]

Recommended Coupling Conditions

Standard coupling reagents for Fmoc-SPPS can be used.[3] The choice of coupling reagent can influence the efficiency of the reaction.

Caption: Workflow for coupling Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH.

Protocol 1: Coupling with HBTU/HATU [3]

-

Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF).

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (5 equivalents) and HBTU or HATU (5 equivalents) in a minimal amount of DMF or N-Methyl-2-pyrrolidone (NMP).

-

Add Diisopropylethylamine (DIPEA) (10 equivalents) to the solution from step 2 and mix.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF.

Protocol 2: Coupling with DIC/OxymaPure [3]

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In-situ activation: a. Add Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) to the resin. b. Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to initiate coupling.

-

Allow the reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF.

Resin Selection

The choice of solid support can significantly impact the success of the synthesis. Low-aggregation resins, such as those with polyethylene glycol (PEG) linkers or 2-chlorotrityl resins, are recommended to be used in conjunction with pseudoproline dipeptides for optimal results.[4][17]

Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the opening of the pseudoproline ring, is achieved using a standard TFA-based cleavage cocktail.

Standard Cleavage Cocktail:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

Conclusion

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a valuable asset in the field of peptide synthesis. Its ability to disrupt peptide aggregation by introducing a temporary conformational kink leads to higher yields, improved purity, and the successful synthesis of otherwise "difficult" peptides.[5] By understanding its mechanism and employing the appropriate protocols, researchers can overcome significant challenges in the synthesis of complex peptide sequences.

References

-

Wikipedia. (2023, September 24). Pseudoproline. Retrieved from [Link]

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

-

Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-Thr(psi Me,Me pro)-OH [1676104-73-6]. Retrieved from [Link]

-

PubMed. (2005, February 17). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]

-

ACS Publications. (2023, June 7). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. 1676104-73-6 Cas No. | Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH | Apollo [store.apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Pseudoproline - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. 1676104-73-6 | CAS DataBase [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bachem.com [bachem.com]

- 15. researchgate.net [researchgate.net]

- 16. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Navigating the Labyrinth of Peptide Synthesis

An In-depth Technical Guide on the Solubility and Stability of Fmoc-Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals